molecular formula C8H4F3IN2 B1614060 3-Iodo-4-(trifluoromethyl)-1H-indazole CAS No. 1000341-14-9

3-Iodo-4-(trifluoromethyl)-1H-indazole

Cat. No.: B1614060
CAS No.: 1000341-14-9
M. Wt: 312.03 g/mol
InChI Key: UZNAFBYLDZTQQK-UHFFFAOYSA-N
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Description

3-Iodo-4-(trifluoromethyl)-1H-indazole: is a heterocyclic compound that features both iodine and trifluoromethyl groups attached to an indazole core. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-(trifluoromethyl)-1H-indazole typically involves the iodination of a pre-formed indazole ring. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the indazole ring. The trifluoromethyl group can be introduced via a trifluoromethylation reaction, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under copper-catalyzed conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in 3-Iodo-4-(trifluoromethyl)-1H-indazole can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: The trifluoromethyl group can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium or copper catalysts in the presence of suitable ligands and bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted indazole derivative.

Scientific Research Applications

Chemistry: 3-Iodo-4-(trifluoromethyl)-1H-indazole is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, improving its efficacy and selectivity.

Industry: The compound is also used in the development of agrochemicals and materials science. Its stability and reactivity make it a valuable intermediate in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 3-Iodo-4-(trifluoromethyl)-1H-indazole depends on its specific application. In medicinal chemistry, it often targets enzymes or receptors involved in disease pathways. The trifluoromethyl group can enhance binding affinity to these targets, while the iodine atom can participate in halogen bonding, further stabilizing the interaction. The exact molecular targets and pathways vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

  • 3-Iodo-4-(trifluoromethyl)benzoic acid
  • 3-Iodo-4-(trifluoromethyl)quinoline
  • 3-Iodo-4-(trifluoromethyl)phenylpyridine

Uniqueness: 3-Iodo-4-(trifluoromethyl)-1H-indazole is unique due to its indazole core, which is less common compared to benzoic acid or quinoline derivatives. The indazole ring provides additional sites for functionalization, allowing for the development of a wider range of derivatives with diverse biological activities. The combination of iodine and trifluoromethyl groups further enhances its chemical and biological properties, making it a versatile compound in various fields of research.

Properties

IUPAC Name

3-iodo-4-(trifluoromethyl)-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IN2/c9-8(10,11)4-2-1-3-5-6(4)7(12)14-13-5/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNAFBYLDZTQQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646704
Record name 3-Iodo-4-(trifluoromethyl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-14-9
Record name 3-Iodo-4-(trifluoromethyl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-4-(trifluoromethyl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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